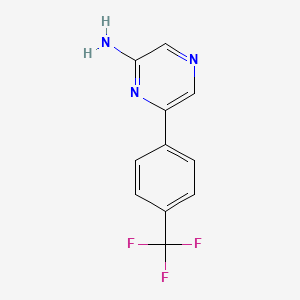

6-(4-(Trifluoromethyl)phenyl)pyrazin-2-amine

Description

6-(4-(Trifluoromethyl)phenyl)pyrazin-2-amine (CAS: 1159819-32-5) is a pyrazine derivative featuring a trifluoromethylphenyl substituent at the 6-position and an amino group at the 2-position. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it a scaffold of interest in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

6-[4-(trifluoromethyl)phenyl]pyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-16-6-10(15)17-9/h1-6H,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUPHOABUVMRGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=N2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Trifluoromethyl)phenyl)pyrazin-2-amine typically involves the reaction of 4-(trifluoromethyl)aniline with 2-chloropyrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-(Trifluoromethyl)phenyl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazine N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in several disease models. Its structural features, particularly the trifluoromethyl group, enhance its biological activity and pharmacokinetic properties.

Anti-Malarial Agents

Research has indicated that derivatives of pyrazine compounds, including 6-(4-(trifluoromethyl)phenyl)pyrazin-2-amine, exhibit anti-malarial properties. A patent (US9266842B2) highlights its efficacy against malaria by inhibiting the growth of Plasmodium species, suggesting a pathway for developing new anti-malarial drugs .

Mitochondrial Uncouplers

A study explored the role of similar pyrazine derivatives as mitochondrial uncouplers, which can modulate cellular respiration. Compounds with a pyrazine core have shown promise in treating conditions like nonalcoholic steatohepatitis (NASH) by improving metabolic rates and reducing liver triglyceride levels in animal models .

Biological Studies

The compound's ability to interact with biological systems makes it a valuable tool for researchers.

Cellular Metabolism

In vitro studies have demonstrated that compounds related to this compound can increase oxygen consumption rates in myoblast cells, indicating enhanced cellular metabolism. This property is crucial for developing treatments for metabolic disorders .

Structure-Activity Relationship (SAR) Studies

The structure of this compound allows for extensive SAR studies to identify modifications that enhance its activity against specific targets. For instance, substituting different functional groups can lead to improved potency and selectivity against cancer cell lines .

Data Tables

Case Study 1: Anti-Malarial Activity

A study investigated various pyrazine derivatives, including this compound, for their anti-malarial effects. The findings showed significant inhibition of Plasmodium falciparum growth, highlighting the compound's potential as a lead for new anti-malarial therapies.

Case Study 2: Mitochondrial Function

In a recent investigation into mitochondrial uncouplers, researchers tested several derivatives of pyrazine compounds on L6 myoblast cells. The study revealed that certain modifications led to enhanced uncoupling activity, suggesting that this compound could be a candidate for further development in metabolic disease treatment.

Mechanism of Action

The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)pyrazin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazine Derivatives with Trifluoromethylphenyl Substituents

- 5-(Trifluoromethyl)pyrazin-2-amine (CAS: 69816-38-2): This simpler analog lacks the phenyl group but retains the trifluoromethyl and amine groups. It serves as a baseline for understanding the role of aromatic extensions in pharmacological activity .

- 3-Bromo-5-[4-(trifluoromethyl)phenyl]pyrazin-2-amine : A brominated analog co-crystallized with rat Autotaxin (PDB: 7G7P), demonstrating direct enzyme inhibition. The bromine atom introduces steric hindrance and electronic effects, which may enhance target engagement compared to the parent compound .

- 5-(2-Chloro-5-(trifluoromethyl)phenoxy)pyrazin-2-amine: This derivative incorporates a phenoxy group, which was discontinued due to unspecified issues. The addition of chlorine and oxygen atoms may alter metabolic pathways, leading to toxicity or reduced bioavailability .

Pyridine and Pyrimidine Analogs

- UDO and UDD (Pyridine-based CYP51 Inhibitors): These compounds feature trifluoromethylphenyl groups linked to piperazine or pyridine moieties.

- 4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine: A pyrimidine analog with a similar substitution pattern. The pyrimidine ring’s larger size and additional nitrogen may alter hydrogen-bonding interactions compared to pyrazines, impacting selectivity in kinase inhibition .

Heterocyclic Hybrids

- VX-970 (M6620): A triazolo-pyrazinamine ATR kinase inhibitor. Its isopropylsulfonyl and methylaminophenyl groups enhance solubility and target specificity, contrasting with the simpler structure of 6-(4-(trifluoromethyl)phenyl)pyrazin-2-amine. This illustrates how extended substituents can optimize pharmacokinetic profiles .

- The difluoro and methyl groups may reduce off-target effects compared to non-fluorinated analogs .

Structural and Functional Analysis

Table 1: Key Structural Features and Hypothesized Impacts

| Compound | Core Structure | Key Substituents | Potential Advantages | Limitations |

|---|---|---|---|---|

| This compound | Pyrazine | 4-(Trifluoromethyl)phenyl, NH₂ | Metabolic stability, π-π interactions | Limited solubility in polar solvents |

| 5-(Trifluoromethyl)pyrazin-2-amine | Pyrazine | Trifluoromethyl, NH₂ | Higher solubility | Reduced binding affinity |

| VX-970 (M6620) | Triazolopyrazine | Isoxazole, sulfonyl, methylaminophenyl | Enhanced kinase selectivity | Complex synthesis |

| 4-(2,6-Difluorophenoxy)-5-methyl-pyrimidin-2-amine | Pyrimidine | Difluorophenoxy, methyl | Improved hydrogen bonding | Potential toxicity concerns |

Biological Activity

6-(4-(Trifluoromethyl)phenyl)pyrazin-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a trifluoromethyl group attached to a phenyl ring and a pyrazine core, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound exhibits significant lipophilicity due to the trifluoromethyl group, which enhances its ability to penetrate biological membranes and interact with various targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may function as an inhibitor of certain kinases, thereby disrupting pathways related to cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown notable inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 9.22 ± 0.17 |

| MCF-7 | Not reported |

| A549 (Lung cancer) | Not reported |

The compound's efficacy against HeLa cells indicates its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that the presence of the trifluoromethyl group is critical for enhancing antibacterial efficacy .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. It has been shown to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .

Case Studies

- Anticancer Efficacy : A study conducted on the effects of this compound on HeLa cells demonstrated a significant reduction in cell viability at concentrations above 5 µM, with an IC50 value indicating effective cytotoxicity at lower concentrations .

- Antimicrobial Testing : In vitro tests against MRSA revealed that the compound inhibited bacterial growth effectively, showcasing its potential as an antibiotic agent .

- Inflammation Modulation : Research indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cell culture models, suggesting its role as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.